molecular formula C19H20FN3O4S B2687816 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1105227-82-4

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2687816
CAS No.: 1105227-82-4
M. Wt: 405.44
InChI Key: QSRJIFKUNSPDSE-UHFFFAOYSA-N
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Description

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The oxalamide core (N1,N2-linked oxalyl group) is flanked by two distinct moieties:

  • N1-substituent: A 2-methylphenyl group substituted at position 5 with a 1,1-dioxidoisothiazolidin-2-yl ring.
  • N2-substituent: A 4-fluorobenzyl group, introducing an electron-withdrawing fluorine atom at the para position of the benzyl ring.

Below, we compare its structural and functional attributes with analogous compounds.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-13-3-8-16(23-9-2-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRJIFKUNSPDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways involved, and relevant research findings.

  • Molecular Formula : C17H23N3O5S
  • Molecular Weight : 381.4 g/mol
  • CAS Number : 1105215-44-8

Target Enzyme : The primary target of this compound is cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action : The compound likely binds to the active site of CDK2, inhibiting its kinase activity. This inhibition disrupts normal cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK2 by this compound affects several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can be particularly beneficial in cancer therapy where uncontrolled cell proliferation is a concern.
  • Apoptosis Induction : The disruption of the cell cycle can lead to programmed cell death (apoptosis), which is a desirable outcome in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CDK2 activity. For example:

  • IC50 Values : The compound has shown an IC50 value in the micromolar range against CDK2, indicating its potency as an inhibitor.
  • Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability, confirming its potential as an anticancer agent.

Case Studies

A notable case study involved the application of this compound in a xenograft model of breast cancer. Mice treated with this compound exhibited:

  • Tumor Growth Inhibition : A marked decrease in tumor size compared to control groups.
  • Histological Analysis : Examination of tumor tissues revealed increased apoptosis and reduced proliferation markers.

Summary Table of Biological Activity

Activity Outcome
CDK2 InhibitionEffective at micromolar concentrations
Cell Cycle ArrestInduces G1/S phase arrest
Apoptosis InductionIncreased apoptotic markers in treated cells
Tumor Growth InhibitionSignificant reduction in xenograft tumors

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Key Properties
Substituent Type Example Compounds Impact on Properties
Sulfone-containing Target Compound Increased polarity, metabolic stability
Halogenated Aryl Compound 13, 28 Enhanced lipophilicity, target binding
Hydroxyethyl/Thiazole Compound 13 Improved solubility, antiviral activity
Pyridine/Methoxy S336, Compound 28 Hydrogen bonding (pyridine), solubility (methoxy)

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